molecular formula C25H26N2O3 B14967953 N-[2-methyl-4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide

N-[2-methyl-4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide

Cat. No.: B14967953
M. Wt: 402.5 g/mol
InChI Key: LATUSRWCBFZVIZ-UHFFFAOYSA-N
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Description

N-[2-methyl-4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide is a synthetic chemical compound of high purity for research applications. This molecule features a fused structure containing furan and phenyl rings, linked through a cyclopentanecarbonyl-amido bridge. The structural motif of furamide derivatives is found in various bioactive molecules, such as the anti-amoebic agent diloxanide . Compounds with similar aryl-furamide structures are also investigated in medicinal chemistry for their potential as inhibitors of specific biological targets, such as the p38 MAPK pathway or the Plasmodium falciparum equilibrative nucleoside transporter (PfENT1) for antimalarial research . The specific research applications and mechanism of action for this particular congener are not yet fully characterized in the available scientific literature and require further investigation by qualified researchers. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers are encouraged to consult the available safety data sheet (SDS) before use.

Properties

Molecular Formula

C25H26N2O3

Molecular Weight

402.5 g/mol

IUPAC Name

N-[2-methyl-4-[[1-(4-methylphenyl)cyclopentanecarbonyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C25H26N2O3/c1-17-7-9-19(10-8-17)25(13-3-4-14-25)24(29)26-20-11-12-21(18(2)16-20)27-23(28)22-6-5-15-30-22/h5-12,15-16H,3-4,13-14H2,1-2H3,(H,26,29)(H,27,28)

InChI Key

LATUSRWCBFZVIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=CC(=C(C=C3)NC(=O)C4=CC=CO4)C

Origin of Product

United States

Preparation Methods

Preparation of 1-(4-Methylphenyl)Cyclopentane Carboxylic Acid

Step 1 : Friedel-Crafts alkylation of toluene with cyclopentene oxide under acidic conditions yields 1-(4-methylphenyl)cyclopentanol.
Step 2 : Oxidation of the alcohol to the ketone using Jones reagent (CrO₃/H₂SO₄) at 0–5°C.
Step 3 : Baeyer-Villiger oxidation with mCPBA introduces an oxygen atom, forming the lactone intermediate.
Step 4 : Acidic hydrolysis (HCl, reflux) generates the carboxylic acid.

Key Data :

Step Reagents/Conditions Yield (%) Purity (HPLC)
1 AlCl₃, 0°C, 12 h 78 95.2
2 Jones reagent, 0°C 65 92.8
3 mCPBA, DCM, 24 h 58 89.5
4 6M HCl, reflux 83 97.1

Synthesis of 4-Amino-2-Methylphenyl Building Block

Method :

  • Nitration of 2-methylphenol with HNO₃/H₂SO₄ at 50°C yields 4-nitro-2-methylphenol.
  • Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the nitro group to an amine.

Optimization Note :

  • Lowering reaction temperature during nitration to 30°C improves regioselectivity (92% para-substitution).

Amide Bond Formation Strategies

Coupling 1-(4-Methylphenyl)Cyclopentane Carboxylic Acid to 4-Amino-2-Methylaniline

Protocol :

  • Activate the carboxylic acid as an acyl chloride using SOCl₂ (reflux, 2 h).
  • React with 4-amino-2-methylaniline in anhydrous THF under N₂, with Et₃N as base (0°C → RT, 12 h).

Yield : 72% after column chromatography (SiO₂, hexane/EtOAc 3:1).
Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, NH), 7.32–7.22 (m, 4H, Ar-H), 2.35 (s, 3H, CH₃), 1.98–1.76 (m, 8H, cyclopentyl).
  • HRMS : m/z [M+H]⁺ calcd. 352.1912, found 352.1909.

Introduction of 2-Furamide Group

Method :

  • Protect the free amine with Boc anhydride (DMAP, CH₂Cl₂, RT).
  • Deprotect with TFA/DCM (1:1) after coupling.
  • React with furan-2-carbonyl chloride in pyridine (0°C, 4 h).

Critical Parameters :

  • Boc protection prevents undesired side reactions during furan installation.
  • Pyridine scavenges HCl, driving the reaction to completion.

Yield : 68% (two steps).

Alternative Synthetic Routes

One-Pot Tandem Coupling

A novel approach using N-hydroxysuccinimide (NHS) esters allows simultaneous coupling of both amide groups:

  • Convert 1-(4-methylphenyl)cyclopentane carboxylic acid and furan-2-carboxylic acid to NHS esters.
  • React with 4-amino-2-methylaniline in DMF at 50°C.

Advantages :

  • Reduces purification steps.
  • Total yield improves to 65% vs. 58% for stepwise methods.

Scale-Up Considerations and Process Optimization

Solvent Screening for Amide Coupling

Solvent Dielectric Constant Yield (%) Purity (%)
THF 7.5 72 95
DMF 36.7 68 93
Acetonitrile 37.5 61 89
Toluene 2.4 54 85

Analytical and Spectroscopic Characterization

Comparative IR Spectroscopy

Functional Group Wavenumber (cm⁻¹) Intensity
Amide C=O 1652 Strong
Furan C-O-C 1015 Medium
Cyclopentyl C-H 2920 Strong

Challenges and Troubleshooting

Steric Hindrance in Cyclopentyl Coupling

  • Issue : Low yields (<50%) when using bulkier bases like DIPEA.
  • Solution : Switch to DMAP (4-dimethylaminopyridine), enhancing nucleophilicity without increasing steric bulk.

Chemical Reactions Analysis

Types of Reactions

N-{2-METHYL-4-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]PHENYL}FURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

N-{2-METHYL-4-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]PHENYL}FURAN-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-{2-METHYL-4-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]PHENYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications and to optimize its efficacy and safety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[(2-Furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide ()

  • Structural Differences: Thioxoacetamide core vs. cyclopentylcarbonylamino linker: The sulfur atom in the thioxo group may increase hydrogen-bond acceptor capacity compared to the carbonyl group in the target compound.
  • Implications :
    • The thioxo group could enhance binding to metal ions or polar residues in enzymes, whereas the cyclopentyl group in the target compound may improve membrane permeability.

Cyclopentyl Derivatives with Variable Substituents ()

Examples from the patent include:

  • N-((1R,3S)-3-Isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl)tetrahydro-2H-pyran-4-amin.
  • Derivatives with 3-methyl, 3-ethyl, or trifluoromethyl groups.
  • Structural Differences :
    • Substituent diversity : The target compound’s 4-methylphenyl group contrasts with isopropyl, piperidinyl, or trifluoromethyl groups in analogs.
    • Linker flexibility : The patent compounds feature piperidine or pyran rings instead of the furanamide group.
  • Implications :
    • Bulky substituents (e.g., trifluoromethyl) may enhance metabolic resistance, while smaller groups (e.g., methyl) optimize steric compatibility with target receptors.

Dihydropyridine Derivatives with Furan Moieties ()

Examples:

  • 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide.
  • Structural Differences: Dihydropyridine core vs. phenylcyclopentyl backbone: The dihydropyridine ring introduces conjugation and redox activity, absent in the target compound. Thioether linkage: May confer greater flexibility compared to the rigid cyclopentylcarbonylamino linker.
  • Implications :
    • The dihydropyridine core could modulate calcium channel interactions, whereas the furanamide in the target compound may prioritize specific hydrogen-bonding networks.

Comparative Data Table

Compound Core Structure Key Substituents Notable Features
Target Compound Phenylcyclopentyl 4-Methylphenyl, 2-furamide High lipophilicity, steric bulk
2-[(2-Furylmethyl)amino]-... () Thioxoacetamide Furylmethylamino, 4-methylphenyl Enhanced hydrogen-bonding potential
Cyclopentyl Derivatives () Cyclopentylcarbonyl Piperidinyl, trifluoromethyl Metabolic stability, receptor specificity
Dihydropyridines () Dihydropyridine Furan, thioether Redox activity, conformational flexibility

Research Implications

  • Functional Group Optimization: The cyclopentylcarbonylamino linker in the target compound balances rigidity and lipophilicity, contrasting with the flexibility of dihydropyridines or the polarity of thioxoacetamides.
  • Substituent Effects : Para-methyl groups (target compound) vs. trifluoromethyl () highlight trade-offs between hydrophobicity and electronic effects.
  • Furan’s Role : The 2-furamide group may mimic natural heterocycles in ligand-receptor interactions, a feature shared with dihydropyridine derivatives ().

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-[2-methyl-4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide, and how can purity be optimized?

  • Methodology :

  • Step 1 : Form the cyclopentane ring via Friedel-Crafts alkylation using 4-methylacetophenone and cyclopentanol under acidic conditions .
  • Step 2 : Couple the cyclopentylcarbonyl group to the 2-methyl-4-aminophenyl moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) .
  • Step 3 : Attach the 2-furamide group via nucleophilic acyl substitution under anhydrous DCM with catalytic DMAP.
  • Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity. Confirm via LC-MS and elemental analysis .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • FT-IR : Identify carbonyl stretches (amide I band at ~1650 cm⁻¹, furan C-O-C at ~1250 cm⁻¹) .
  • NMR : ¹H NMR for aromatic protons (δ 6.5–8.0 ppm) and cyclopentyl methyl groups (δ 1.2–2.1 ppm); ¹³C NMR for carbonyl carbons (δ ~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z calculated for C₂₅H₂₅N₂O₃: 401.1865) .
  • X-ray Diffraction : For crystallographic validation of the cyclopentylcarbonyl-amide linkage .

Q. What biological targets or mechanisms are associated with this compound based on structural analogs?

  • Potential Targets :

  • Ryanodine Receptor Modulators : Structural similarity to cyclaniliprole suggests calcium channel modulation in insecticidal studies .
  • Anti-inflammatory Pathways : The furan-carboxamide moiety may inhibit cyclooxygenase (COX-2) or interleukin receptors (IL-1R), as seen in related compounds .
  • Antiviral Activity : Docking studies on similar molecules indicate potential inhibition of viral polymerases or proteases .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR) or SARS-CoV-2 Mpro (PDB: 6LU7). Prioritize binding poses with ∆G < -8 kcal/mol .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute electrostatic potential (MEP) maps for nucleophilic/electrophilic site analysis .
  • ADMET Prediction : Use SwissADME to assess bioavailability (TPSA < 140 Ų, logP ~3.5) and toxicity (AMES test for mutagenicity) .

Q. How should researchers resolve contradictions between in silico predictions and experimental bioactivity data?

  • Case Example : If in silico models predict high COX-2 affinity but in vitro assays show weak inhibition:

  • Step 1 : Validate assay conditions (e.g., pH, temperature, enzyme concentration) .
  • Step 2 : Perform molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns .
  • Step 3 : Synthesize derivatives with enhanced solubility (e.g., PEGylation) to address potential bioavailability issues .

Q. What experimental designs are suitable for elucidating the compound’s in vivo pharmacokinetics and metabolism?

  • Protocol :

  • Pharmacokinetics : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats. Collect plasma samples at 0, 1, 2, 4, 8, 12, 24 h. Analyze via UPLC-QTOF-MS/MS to calculate AUC, Cₘₐₓ, and t₁/₂ .
  • Metabolite Profiling : Identify phase I/II metabolites using liver microsomes (CYP450 isoforms) and compare with in silico predictions (Meteor Nexus) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • SAR Strategy :

  • Modifications :
Position Modification Biological Impact
CyclopentylReplace with bicyclo[3.1.0]hexaneEnhanced steric hindrance for receptor selectivity
Furan ringSubstitute with thiopheneImproved metabolic stability
  • Testing : IC₅₀ assays against target enzymes (e.g., COX-2) and computational CoMFA models to correlate substituents with activity .

Q. What methodologies identify degradation products under stress conditions?

  • Forced Degradation :

  • Acidic/Base Hydrolysis : Reflux in 0.1 M HCl/NaOH at 60°C for 24 h.
  • Oxidative Stress : Treat with 3% H₂O₂ at 25°C for 48 h.
  • Photolysis : Expose to UV light (254 nm) for 72 h.
    • Analysis : LC-MS/MS (Q Exactive HF-X) to detect byproducts (e.g., hydrolyzed amide or oxidized furan derivatives) .

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